4,4'-Oxydibenzonitrile
Overview
Description
4,4’-Oxydibenzonitrile is a chemical compound with the formula C14H8N2O. It has a molecular weight of 220.2261 . It is also known by other names such as Benzonitrile, 4,4’-oxybis-; Benzonitrile, 4,4’-oxydi-; 4,4’-Dicyanodiphenyl ether; Dibenzonitrile, 4,4’-oxy- .
Molecular Structure Analysis
The molecular structure of 4,4’-Oxydibenzonitrile consists of two benzene rings connected by an oxygen atom, with a nitrile group attached to each benzene ring . The structure can be viewed in 3D using specific software .Chemical Reactions Analysis
In a study of the thermal decomposition of sulfonated polyoxadiazole fibers, it was found that at 550 °C, carbon dioxide, sulfur dioxide, and 4,4’-oxydibenzonitrile are detected .Physical And Chemical Properties Analysis
4,4’-Oxydibenzonitrile has a molecular weight of 220.2261 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
C14H8N2OC_{14}H_{8}N_{2}OC14H8N2O
and a molecular weight of 220.23 .Proteomics Research
4-Cyanophenyl ether is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Chemical Synthesis
This compound is used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules for various applications, including pharmaceuticals and materials science.
Noncatalytic Curing Studies
4-Cyanophenyl ether has been studied in the context of noncatalytic curing . In this process, it was shown that epoxy resin takes an active part in the formation of structural bonds and also has a catalytic effect on the process of cyclotrimerization of cyan ether .
Environmental Research
There is potential for 4-Cyanophenyl ether to be used in environmental research . For example, it could be used to study the transformation of certain compounds under various conditions.
Safety and Hazard Studies
The safety and hazards associated with 4-Cyanophenyl ether are also areas of active research . Understanding these aspects is crucial for handling and storage guidelines, as well as for assessing its impact on health and the environment.
properties
IUPAC Name |
4-(4-cyanophenoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAUOQFEFINEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064395 | |
Record name | Benzonitrile, 4,4'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Oxydibenzonitrile | |
CAS RN |
6508-04-9 | |
Record name | 4,4′-Oxybis[benzonitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6508-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4,4'-oxybis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006508049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Oxydibenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 4,4'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzonitrile, 4,4'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohex-4-ene-1,2-dicarboxylic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of incorporating 4-cyanophenyl ether as a pendant group on the properties of polycarbosilanes?
A1: Research indicates that incorporating 4-cyanophenyl ether as a pendant group into the polycarbosilane backbone influences the polymer's physical properties. Specifically, it has been observed to impact the glass transition temperature (Tg) of the resulting polymers. [] This suggests that the presence of this group can influence the chain flexibility and intermolecular interactions within the polymer matrix. Further studies are needed to fully understand the extent of its influence on other properties like thermal stability and mechanical strength.
Q2: How does the fragmentation of 4-cyanophenyl ether radical anions differ from that of 4-cyanobenzyl phenyl ether radical anions?
A2: Studies employing electrochemical methods and density functional theory calculations revealed significant differences in the fragmentation of 4-cyanophenyl ether radical anions compared to 4-cyanobenzyl phenyl ether radical anions. [] The intrinsic barriers for mesolytic cleavages in 4-cyanophenyl ether radical anions were found to be lower than their 4-cyanobenzyl phenyl ether counterparts. Interestingly, despite being thermodynamically less favorable, homolytic fragmentation in 4-cyanophenyl benzyl ether was found to be kinetically slower than the heterolytic process. This difference in reactivity highlights the importance of kinetic factors in determining reaction outcomes and challenges the "spin regioconservation principle" in specific cases.
Q3: Can 4-cyanophenyl ether be used in the development of liquid crystal materials?
A3: Yes, 4-cyanophenyl ether derivatives have been explored for their liquid crystal properties. Research has investigated the dielectric properties of 4-cyanophenyl ether of 4′-n-octyloxybenzoic acid, a highly polar liquid crystal. [] The study characterized the dielectric anisotropy and relaxation processes in its nematic and isotropic phases, providing insights into the molecular mechanisms governing its behavior in response to electric fields. These findings contribute to the understanding of structure-property relationships in liquid crystals and may aid in the design of new materials for display technologies and other applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.